ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate
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Overview
Description
Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a complex organic compound that features a benzimidazole moiety fused with a coumarin structure
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific biological activity exhibited by the compound and the pathways it affects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate are largely determined by its unique structural features. The benzimidazole moiety is known to interact with various enzymes and proteins, influencing their activity and function . The chromen-7-yl group, on the other hand, can participate in a variety of biochemical reactions, potentially acting as a reactive site for enzymatic catalysis .
Cellular Effects
In cellular contexts, this compound can influence a range of processes. Its effects on cell signaling pathways, gene expression, and cellular metabolism are of particular interest
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is thought to exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with dosage. Studies have reported both threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: This compound shares the benzimidazole core but lacks the coumarin moiety.
Coumarin derivatives: These compounds contain the coumarin structure but do not have the benzimidazole group.
Uniqueness
Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate is unique due to the combination of the benzimidazole and coumarin structures. This dual functionality provides a broader range of chemical reactivity and potential biological activities compared to compounds containing only one of these moieties .
Properties
CAS No. |
6238-97-7 |
---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-bromo-7-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H8BrNO2/c1-5-2-8-7(3-6(5)10)11-9(12)4-13-8/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
SCUNUWJOWYBDBP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)CO2 |
Origin of Product |
United States |
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